N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide
Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide is a complex organic compound that features a pyrrolidinone ring, a thiazole ring, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-16-7-9(6-11(16)18)15-13(19)17-3-4-20-10(8-17)12-14-2-5-21-12/h2,5,9-10H,3-4,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNRCBOUVZXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)N2CCOC(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Thiazole Ring Synthesis: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Morpholine Ring Formation: The morpholine ring can be synthesized through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the different ring systems together under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide: can be compared with other compounds featuring similar ring structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of ring systems, which may confer unique biological activities and chemical properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
